molecular formula C15H10ClF4NO3S B11080778 2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-(4-fluorophenyl)acetamide

2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11080778
M. Wt: 395.8 g/mol
InChI Key: BIHBITNJIWWIRO-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(trifluoromethyl)benzenesulfonyl]-N-(4-fluorophenyl)acetamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro, trifluoromethyl, and sulfonyl group attached to a benzene ring, along with a fluorophenyl and acetamide group. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-(trifluoromethyl)benzenesulfonyl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-4-(trifluoromethyl)benzenesulfonyl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can undergo hydrolysis to form corresponding acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce corresponding acids and amines.

Scientific Research Applications

2-[2-Chloro-4-(trifluoromethyl)benzenesulfonyl]-N-(4-fluorophenyl)acetamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-(trifluoromethyl)benzenesulfonyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Uniqueness

Compared to similar compounds, 2-[2-Chloro-4-(trifluoromethyl)benzenesulfonyl]-N-(4-fluorophenyl)acetamide is unique due to the presence of both the fluorophenyl and acetamide groups.

Properties

Molecular Formula

C15H10ClF4NO3S

Molecular Weight

395.8 g/mol

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C15H10ClF4NO3S/c16-12-7-9(15(18,19)20)1-6-13(12)25(23,24)8-14(22)21-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,21,22)

InChI Key

BIHBITNJIWWIRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)Cl)F

Origin of Product

United States

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